

An In-depth Technical Guide to the Structure and Bonding of Allyldiphenylphosphine Oxide

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Compound of Interest

Compound Name: Allyldiphenylphosphine oxide

Cat. No.: B1266638

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Introduction

Allyldiphenylphosphine oxide (ADPO) is a trivalent organophosphorus compound with the chemical formula $C_{15}H_{15}OP$. It belongs to the class of phosphine oxides, which are characterized by a phosphoryl group ($P=O$). This functional group imparts a high degree of polarity to the molecule and is a strong hydrogen bond acceptor, influencing its chemical reactivity and potential applications. ADPO serves as a versatile reagent in organic synthesis and as a ligand in coordination chemistry. Its applications range from being a precursor in the synthesis of more complex phosphine ligands to its use in Wittig-type reactions and radical allylations.^{[1][2]} This guide provides a comprehensive overview of the structure, bonding, and key experimental data of **allyldiphenylphosphine oxide**.

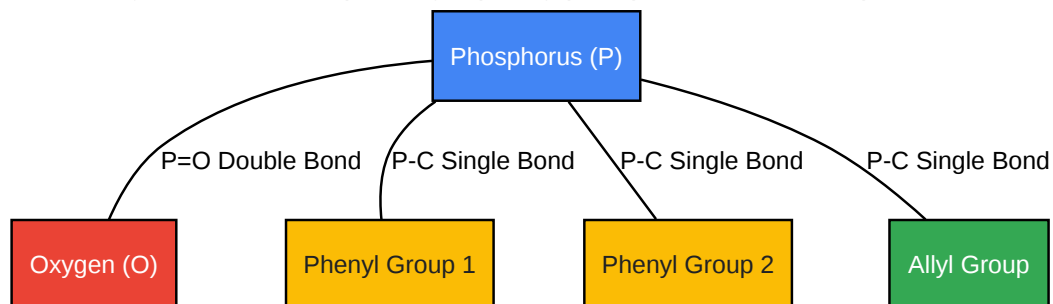
Molecular Structure and Bonding

The structure of **allyldiphenylphosphine oxide** consists of a central phosphorus atom bonded to an oxygen atom via a double bond, two phenyl groups, and one allyl group. The phosphorus atom is in a tetrahedral geometry. The bonding in the phosphoryl group ($P=O$) is a topic of interest, involving both σ and π contributions. The π -bonding arises from the overlap of the d-orbitals of phosphorus with the p-orbitals of oxygen, resulting in a strong, polar bond. The phenyl groups are attached to the phosphorus atom through P-C single bonds, and the allyl group is connected via a P-C single bond to the sp^3 hybridized carbon.

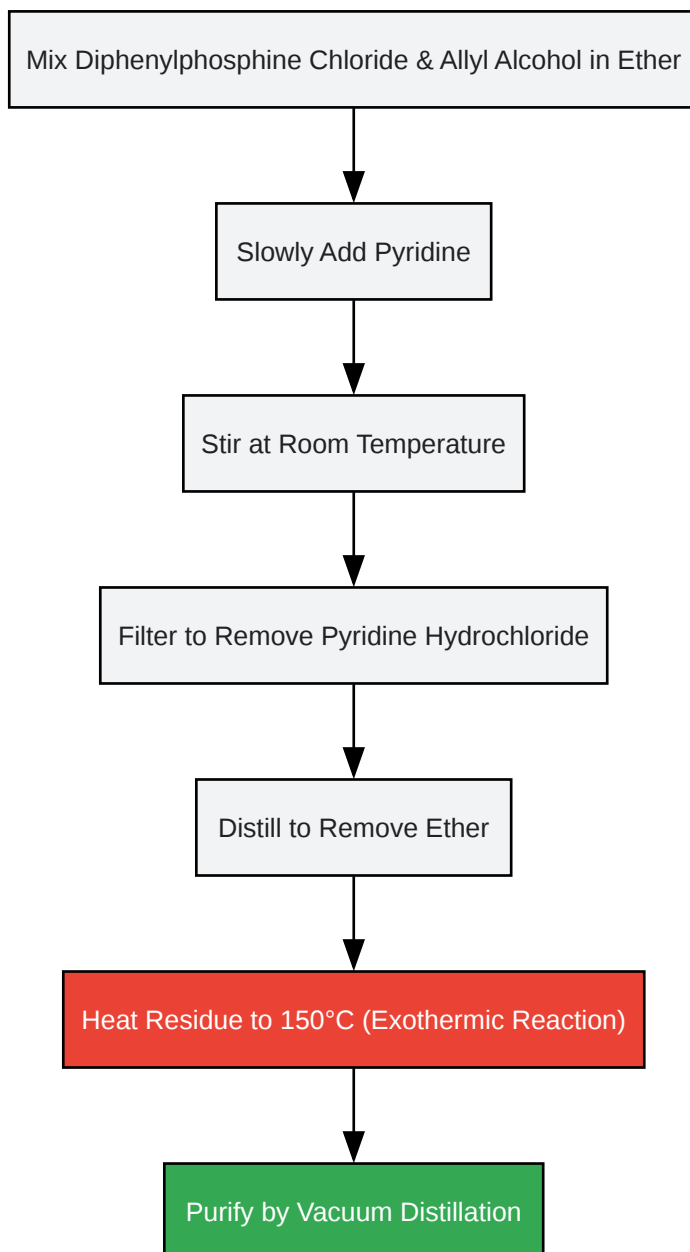
Due to the absence of experimental crystallographic data for **allyldiphenylphosphine oxide**, computational methods, specifically Density Functional Theory (DFT), are employed to provide insights into its molecular geometry. The calculated bond lengths and angles offer a reliable model of the molecule's structure.

Logical Relationship of Structural Components

Logical Relationship of Allyldiphenylphosphine Oxide Components



Synthesis Workflow for Allyldiphenylphosphine Oxide



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References

- 1. Nickel Complexes of Allyl and Vinyldiphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]
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